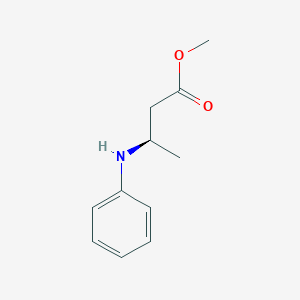
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one is an organic compound that features a unique combination of functional groups, including a trimethylsilanesulfinyl group and an enone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpent-1-en-3-one with trimethylsilanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The trimethylsilanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. The trimethylsilanesulfinyl group can act as a protecting group for sensitive functional groups during chemical reactions. The enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpent-1-en-3-one: Lacks the trimethylsilanesulfinyl group, making it less versatile in certain reactions.
4-(Trimethylsilanesulfinyl)pent-1-en-3-one: Similar structure but without the 2,4-dimethyl substitution.
Uniqueness
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one is unique due to the presence of both the trimethylsilanesulfinyl group and the enone structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
62615-74-1 |
|---|---|
Molekularformel |
C10H20O2SSi |
Molekulargewicht |
232.42 g/mol |
IUPAC-Name |
2,4-dimethyl-4-trimethylsilylsulfinylpent-1-en-3-one |
InChI |
InChI=1S/C10H20O2SSi/c1-8(2)9(11)10(3,4)13(12)14(5,6)7/h1H2,2-7H3 |
InChI-Schlüssel |
ZXFFVOQMSTUAII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C(C)(C)S(=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


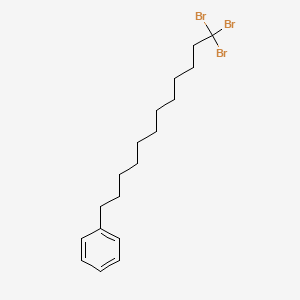
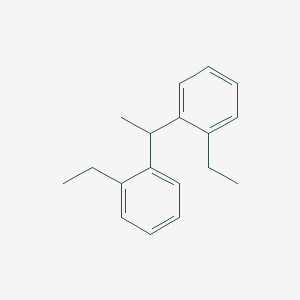

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
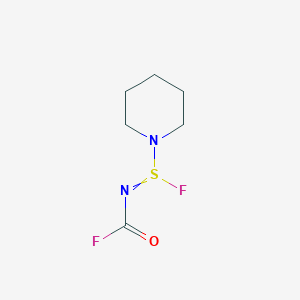
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
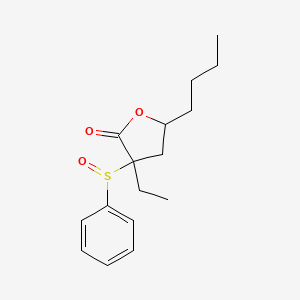
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)


